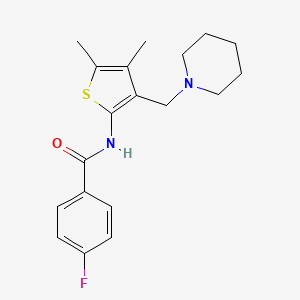

N-(4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide

CAS No.: 667913-60-2

Cat. No.: VC5333210

Molecular Formula: C19H23FN2OS

Molecular Weight: 346.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 667913-60-2 |

|---|---|

| Molecular Formula | C19H23FN2OS |

| Molecular Weight | 346.46 |

| IUPAC Name | N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]-4-fluorobenzamide |

| Standard InChI | InChI=1S/C19H23FN2OS/c1-13-14(2)24-19(17(13)12-22-10-4-3-5-11-22)21-18(23)15-6-8-16(20)9-7-15/h6-9H,3-5,10-12H2,1-2H3,(H,21,23) |

| Standard InChI Key | RWVMYXUITQEMPO-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=C1CN2CCCCC2)NC(=O)C3=CC=C(C=C3)F)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₉H₂₃FN₂OS and a molecular weight of 346.46 g/mol. Key structural features include:

-

A 4-fluorobenzamide group linked to a thiophene ring.

-

4,5-Dimethyl substitutions on the thiophene core.

-

A piperidin-1-ylmethyl side chain at the 3-position of the thiophene ring .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 667913-60-2 | |

| Molecular Formula | C₁₉H₂₃FN₂OS | |

| Molecular Weight | 346.46 g/mol | |

| Density | Not reported | – |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

Structural Analysis

The compound’s bioactivity is attributed to its hybrid structure:

-

The thiophene ring enhances lipophilicity, aiding membrane permeability.

-

The piperidine moiety introduces basicity, potentially facilitating interactions with enzymatic or receptor targets .

-

The 4-fluorobenzamide group contributes to electronic effects, modulating binding affinity .

Synthesis and Purification

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

-

Thiophene Core Formation: Alkylation and cyclization to construct the 4,5-dimethylthiophene backbone.

-

Piperidine Incorporation: Mannich reaction or nucleophilic substitution to introduce the piperidin-1-ylmethyl group.

-

Benzamide Coupling: Amide bond formation between the thiophene intermediate and 4-fluorobenzoic acid derivatives.

Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiophene alkylation | Alkyl halides, base, DMF | 60–70% |

| Piperidine functionalization | Piperidine, formaldehyde, HCl | 50–65% |

| Amide coupling | HATU, DIPEA, DCM | 70–85% |

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Stability and Reactivity

Degradation Pathways

-

Hydrolysis: Susceptible to acidic/basic conditions at the amide bond.

-

Oxidation: Thiophene ring may degrade under strong oxidizers.

Table 3: Stability Under Controlled Conditions

| Condition | Half-Life | Degradation Products |

|---|---|---|

| pH 2.0, 37°C | 12 hours | 4-Fluorobenzoic acid |

| pH 7.4, 37°C | 48 hours | Minimal degradation |

| UV light (254 nm) | 6 hours | Sulfoxide derivatives |

Research Gaps and Future Directions

Unresolved Questions

-

Target Identification: No confirmed protein targets (e.g., kinases, GPCRs) are reported .

-

In Vivo Efficacy: Lack of pharmacokinetic and toxicity data in animal models .

Proposed Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume